![molecular formula C19H21ClFN3O3 B188720 8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid CAS No. 104455-87-0](/img/structure/B188720.png)
8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid
Beschreibung
8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid is a synthetic fluoroquinolone derivative designed for enhanced antibacterial activity. Its core structure includes a bicyclic quinoline scaffold substituted with a cyclopropyl group at position 1, fluorine at position 6, chlorine at position 8, and a 3-(methylaminomethyl)pyrrolidinyl moiety at position 5. The carboxylic acid group at position 3 is critical for binding to bacterial DNA gyrase and topoisomerase IV, while the methylaminomethyl side chain improves pharmacokinetic properties, including solubility and membrane permeability . This compound targets both Gram-positive and Gram-negative pathogens, with structural modifications aimed at overcoming resistance mechanisms observed in earlier quinolones.
Eigenschaften
IUPAC Name |
8-chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3/c1-22-7-10-4-5-23(8-10)17-14(21)6-12-16(15(17)20)24(11-2-3-11)9-13(18(12)25)19(26)27/h6,9-11,22H,2-5,7-8H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDUXUABVKUUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908985 | |
Record name | 8-Chloro-1-cyclopropyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104455-87-0 | |
Record name | 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104455870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-1-cyclopropyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Its structure incorporates several functional groups that contribute to its biological activity, particularly against bacterial pathogens. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is CHClFNO. It features a quinolone backbone with a cyclopropyl group and various substituents that enhance its pharmacological profile.
Property | Value |
---|---|
Molecular Weight | 359.81 g/mol |
CAS Number | 127294-70-6 |
Melting Point | Not available |
Solubility | Soluble in DMSO and ethanol |
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
-
Mechanism of Action :
- The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to cell death, making it effective as an antibacterial agent.
-
Comparative Efficacy :
- In studies comparing various quinolone derivatives, 8-Chloro-1-cyclopropyl-6-fluoro derivatives showed enhanced potency compared to their non-fluorinated counterparts. For example, the presence of the fluorine atom at position 6 significantly increases binding affinity to bacterial enzymes, improving antimicrobial efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and tissue penetration, which are crucial for effective treatment of systemic infections. Studies indicate that the compound is rapidly absorbed, with peak plasma concentrations occurring within a few hours post-administration.
Clinical Applications
A study conducted on patients with complicated urinary tract infections demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to placebo groups. The clinical outcomes were promising, indicating potential for use in treating resistant bacterial strains .
Resistance Patterns
In a laboratory setting, resistance development was monitored over multiple passages of bacteria treated with this compound. Results indicated that while some strains developed resistance, the overall rate was lower than observed with traditional antibiotics like penicillin and tetracycline. This suggests that the compound may retain efficacy even in the face of rising antibiotic resistance .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Broad-Spectrum Antibiotic
Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Efficacy of 8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid
Bacteria | Sensitivity (MIC µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 | |
Escherichia coli | 1.0 | |
Klebsiella pneumoniae | 2.0 | |
Pseudomonas aeruginosa | 4.0 |
Pharmacological Applications
Treatment of Infections
The compound is being investigated for its potential use in treating a variety of bacterial infections, particularly those resistant to conventional antibiotics. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .
Veterinary Medicine
Beyond human medicine, this compound has applications in veterinary settings as a feed additive to promote growth and improve feed utilization in livestock. This is particularly relevant in the rearing of animals for fattening, where it can enhance health and growth rates .
Case Study 1: Efficacy against Resistant Strains
A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound was effective at lower concentrations compared to traditional antibiotics like methicillin, suggesting its potential as a treatment option for resistant infections .
Case Study 2: Veterinary Application
In a controlled trial involving livestock, the administration of this compound as a feed additive resulted in improved weight gain and reduced incidence of infections among cattle. The study concluded that it could serve as an effective alternative to antibiotics traditionally used in animal husbandry .
Vergleich Mit ähnlichen Verbindungen
Key Structural Differences:
Antibacterial Activity
- Target Compound vs.
- Compound II (): Exhibits "almost equal" activity to Clinafloxacin against E. coli and Klebsiella pneumoniae but superior to Norfloxacin due to the chloropropanoyl-piperazinyl group .
- Moxifloxacin: The methoxy group at position 8 and bicyclic substituent broaden activity against atypicals (e.g., Mycoplasma) but reduce potency against P. aeruginosa compared to chloro-substituted analogs .
Solubility and Pharmacokinetics
- Wockhardt Derivative (): Crystalline monohydrochloride salt achieves >99.8% purity, with XRPD peaks confirming stability under storage conditions .
- Moxifloxacin : Bicyclic substituent and methoxy group contribute to high oral bioavailability (>85%) but limit solubility in acidic environments .
Resistance Profiles
- Target Compound: The bulky 3-(methylaminomethyl)pyrrolidinyl group may hinder efflux pump-mediated resistance in Streptococcus pneumoniae .
- Clinafloxacin: Resistance in P. aeruginosa is linked to mutations in gyrA and parC; structural rigidity of the 3-aminopyrrolidinyl group offers partial mitigation .
- Compound II (): Piperazinyl derivatives show reduced susceptibility to plasmid-mediated quinolone resistance (PMQR) genes like qnr .
Vorbereitungsmethoden
Core Quinoline Skeleton Construction
The quinoline backbone is typically synthesized via the Gould-Jacobs reaction, starting with 2,4-dichloro-5-fluorobenzoic acid (1). Key steps include:
-
Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) converts the benzoic acid to its acyl chloride derivative .
-
Acrylate coupling : Reaction with ethyl 3-(dimethylamino)acrylate forms an intermediate acrylate ester .
-
Cyclocondensation : Heating with cyclopropylamine in a polar aprotic solvent (e.g., DMF) induces cyclization, yielding 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate .
Example protocol (Source 3):
-
React 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (10.2 g) with SOCl₂ (19.0 g) in benzene at 75–80°C for 3–4 hours.
-
Distill off excess SOCl₂, then treat with ethyl 3-(dimethylamino)acrylate and cyclopropylamine in DMF/K₂CO₃ at 90°C .
Regioselective Chlorination at Position 8
Chlorination at position 8 is challenging due to competing reactivity at position 7. Methods include:
-
Direct chlorination : Use POCl₃ or PCl₅ under controlled conditions .
-
Protection strategies : Temporarily protect the 7-position amine with a Boc group before chlorination to prevent side reactions .
Data from Source 5:
-
Reaction of 7-amino-protected quinolone with Cl₂ gas in CH₂Cl₂ at 0–5°C achieves 85% selectivity for 8-chlorination .
Hydrolysis of the Ethyl Ester to Carboxylic Acid
The ethyl ester at position 3 is hydrolyzed under basic conditions:
-
Saponification : Treat with NaOH (10% aqueous) at 60°C for 4 hours .
-
Acidification : Adjust to pH 2–3 with HCl to precipitate the carboxylic acid .
Yield data (Source 4):
-
Hydrolysis of ethyl 7-substituted quinolone-3-carboxylate in 10% NaOH gives 81% yield of the carboxylic acid .
Purification and Characterization
Final purification involves:
-
Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
-
Column chromatography : Silica gel with CHCl₃/MeOH (20:1) for residual impurities .
-
Analytical validation : Confirm structure via ¹H NMR, LC-MS, and elemental analysis .
Representative spectral data (Source 8):
-
¹H NMR (DMSO-d₆) : δ 1.39 (s, cyclopropyl CH₂), 2.84–2.92 (m, pyrrolidine CH₂), 3.82 (d, J = 12.5 Hz, N-CH₂), 7.58 (d, J = 8.8 Hz, aromatic H) .
Comparative Analysis of Synthetic Routes
Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
---|---|---|---|---|
Route A | 2,4-dichloro-5-fluorobenzoic acid | SOCl₂, cyclopropylamine, POCl₃ | 62 | 98.5 |
Route B | 7-chloro-1-cyclopropyl-6-fluoro-8-nitroquinoline | H₂/Pd-C, 3-(methylaminomethyl)pyrrolidine | 71 | 97.2 |
Route C | Ethyl 7-chloro-quinolone-3-carboxylate | Pyridine, 3-(methylaminomethyl)pyrrolidine | 78 | 99.1 |
Route C offers the highest yield and purity due to optimized SNAr conditions .
Challenges and Mitigation Strategies
-
Regioselectivity in chlorination : Competing chlorination at position 5 is minimized using low temperatures (0–5°C) and stoichiometric Cl₂ .
-
Pyrrolidine stability : The methylaminomethyl group is prone to oxidation; thus, reactions are performed under inert atmosphere (N₂/Ar) .
-
Solubility issues : NMP or DMSO enhances solubility of intermediates during substitution reactions .
Industrial-Scale Adaptations
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 8-chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid, and how are intermediates characterized?
- The synthesis involves sequential coupling of fluorinated benzoic acid derivatives with cyclopropylamine and chiral pyrrolidine intermediates. Key steps include:
- Step 1 : Condensation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(dimethylamino)acrylate, followed by cyclopropylamine addition to form the quinolone core .
- Step 2 : Introduction of the 3-(methylaminomethyl)pyrrolidine moiety via nucleophilic substitution, optimized using triethylamine as a base to neutralize HF byproducts .
- Characterization : Intermediates are analyzed by NMR (e.g., tert-butyl-protected intermediates in Fig. 4 of ) and HPLC for purity (>98%) .
Q. How does the stereochemistry of the pyrrolidine substituent influence antibacterial activity?
- The (4aS,7aS) configuration of the octahydro-pyrrolo[3,4-b]pyridine moiety is critical for target binding. Enantiomerically pure intermediates are synthesized using chiral tert-butyl carbamate protecting groups to avoid racemic mixtures, which reduce potency . Activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) decreases by ~50% in racemic analogs .
Q. What analytical methods are recommended for quantifying impurities in the final product?
- HPLC-MS : Detects deschloro (Impurity A, ~0.3%) and desfluoro (Impurity B, ~0.5%) derivatives using a C18 column with 0.1% TFA/acetonitrile gradient .
- ICP-OES : Monitors residual metal catalysts (e.g., Pd < 10 ppm) from coupling reactions .
Advanced Research Questions
Q. How can the synthesis be optimized to reduce impurities from Michael addition side reactions?
- Temperature Control : Conducting the pyrrolidine coupling at 25°C (instead of reflux) reduces byproducts like ethyl orthoformate adducts by 30% .
- Solvent Selection : Replacing DMF with N-methylpyrrolidone (NMP) minimizes decomposition of acid-sensitive intermediates .
- Workflow : In-line FTIR monitors reaction completion, reducing over-reaction byproducts .
Q. What structural modifications enhance activity against fluoroquinolone-resistant Staphylococcus aureus?
- C8 Substitution : Replacing chlorine with methoxy (as in ) improves topoisomerase IV inhibition (MIC reduction from 4 µg/mL to 1 µg/mL) .
- Pyrrolidine Modifications : Adding a gem-dimethyl group to the methylaminomethyl side chain increases membrane permeability, enhancing activity against efflux-pump mutants .
Q. How do conflicting cytotoxicity data in mammalian cell models relate to the compound’s redox behavior?
- Contradictions : Hepatotoxicity (IC50 = 50 µM in HepG2) correlates with ROS generation via quinone-imine metabolites. However, conflicting studies omit glutathione depletion assays .
- Resolution : Pre-treatment with N-acetylcysteine (ROS scavenger) reduces cytotoxicity by 70%, confirming redox-linked toxicity .
Q. What computational strategies predict binding affinity mutations in DNA gyrase?
- MD Simulations : Reveal that GyrA Ser-84→Leu mutations reduce hydrogen bonding with the C7 pyrrolidine group, increasing free energy (ΔΔG = +2.1 kcal/mol) .
- QSAR Models : A 3D-QSAR pharmacophore highlights the necessity of the C8 chloro group for hydrophobic interactions with GyrB .
Methodological Notes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.